molecular formula C17H16N2O4S B15005597 4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide

4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide

Cat. No.: B15005597
M. Wt: 344.4 g/mol
InChI Key: GDHULLHXSQTKMH-UHFFFAOYSA-N
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Description

4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a naphthalene ring substituted with a methoxy group and a sulfonamide group, which is further connected to a methoxypyridine moiety. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Naphthalene Derivative Preparation: The starting material, naphthalene, is first functionalized with a methoxy group through electrophilic aromatic substitution.

    Sulfonamide Formation: The methoxy-naphthalene derivative is then reacted with chlorosulfonic acid to introduce the sulfonamide group.

    Pyridine Coupling: The final step involves coupling the sulfonamide derivative with 6-methoxypyridine under suitable conditions, such as using a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products

    Oxidation: Formation of naphthalene-1-sulfonic acid derivatives.

    Reduction: Formation of naphthylamine derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, while the methoxy groups can enhance lipophilicity and membrane permeability. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide
  • 4-methoxy-N-(6-methoxypyridin-3-yl)thiophenesulfonamide
  • 4-methoxy-N-(6-methoxypyridin-3-yl)furanesulfonamide

Uniqueness

4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide is unique due to its naphthalene core, which provides a rigid and planar structure, enhancing its binding affinity and specificity. The presence of both methoxy and sulfonamide groups further contributes to its versatility in chemical reactions and biological interactions.

Properties

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide

InChI

InChI=1S/C17H16N2O4S/c1-22-15-8-9-16(14-6-4-3-5-13(14)15)24(20,21)19-12-7-10-17(23-2)18-11-12/h3-11,19H,1-2H3

InChI Key

GDHULLHXSQTKMH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC

Origin of Product

United States

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